Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide
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Overview
Description
Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 444791-55-3 . It has a molecular weight of 259.09 . The IUPAC name for this compound is ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate . The InChI code for this compound is 1S/C10H8Cl2N2O2/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8/h3-5H,2H2,1H3 .
Molecular Structure Analysis
The molecular structure of Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate is based on its InChI code . The compound contains an imidazo[1,2-a]pyridine ring which is a fused ring system involving an imidazole ring and a pyridine ring. This core structure is substituted at the 6 and 8 positions with chlorine atoms. The 2 position of the pyridine ring is substituted with a carboxylate group, which is further esterified with an ethyl group.Physical and Chemical Properties Analysis
Ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate has a molecular weight of 259.09 . The compound should be stored at a temperature between 28 C .Scientific Research Applications
Synthesis and Derivative Formation
Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been shown to be versatile in synthesizing a range of derivatives. This includes the transformation into various heterocyclic compounds such as 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, isoxazolo[3,4-b]pyridine, pyrano[2,3-b]pyridine, 1,8-diazanaphthalene, and pyrano[2,3-d]pyridine derivatives (Harb et al., 1989).
Synthesis of Anti-inflammatory Compounds
Research has been conducted on the synthesis of ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates, leading to the formation of compounds with potential anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1984).
Synthesis of Polychlorinated Compounds
Polychlorinated imidazo[1,2-α]pyridines have been synthesized as analogs of chlorinated benzimidazoles, showcasing the utility of ethyl bromoacetate and chlorinated 2-aminopyridines in creating these compounds (Gudmundsson et al., 1997).
Application in Catalytic Activity
Palladium pincer complexes have been synthesized, where the reaction of certain benzimidazolium salts with palladium acetate has been studied. This research is important for understanding the catalytic activities in Heck-type coupling reactions (Hahn et al., 2005).
Synthesis of Antitumor Agents
The compound Ethyl (8-carbamoyl-3,4-dihydro-4-oxoimidazo[5,1,-d]-1,2,3,5-tetrazin-3-yl)acetate has been synthesized, which is a precursor for the antitumor imidazotetrazinone temozolomide, indicating the potential of this chemical class in cancer research (Wang et al., 1994).
Safety and Hazards
Properties
IUPAC Name |
ethyl 6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2.BrH/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8;/h3-5H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHKUDHDCNGCLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)Cl)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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